molecular formula C15H23N3O4 B12787164 Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)- CAS No. 134935-07-2

Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)-

Katalognummer: B12787164
CAS-Nummer: 134935-07-2
Molekulargewicht: 309.36 g/mol
InChI-Schlüssel: SBGNXUUHJREGHA-OUCADQQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- is a synthetic nucleoside analog. This compound is structurally similar to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification of the uridine molecule by removing the hydroxyl groups at the 2’ and 3’ positions and adding a piperidinyl group at the 2’ position results in unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- typically involves multiple steps. One common method includes the protection of the uridine molecule, followed by selective deoxygenation at the 2’ and 3’ positions. The introduction of the piperidinyl group at the 2’ position is achieved through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and RNA synthesis.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- involves its incorporation into RNA, where it can interfere with normal RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include RNA polymerase and various signaling pathways related to cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Uridine, 2’,3’-dideoxy-2’-(hydroxymethyl)-5-methyl-
  • Uridine, 2’,3’-didehydro-2’,3’-dideoxy-2’-fluoro-5-methyl-

Uniqueness

Uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- is unique due to the presence of the piperidinyl group at the 2’ position, which imparts distinct chemical and biological properties. This modification can enhance its stability, bioavailability, and specificity for certain biological targets compared to other similar compounds.

Eigenschaften

CAS-Nummer

134935-07-2

Molekularformel

C15H23N3O4

Molekulargewicht

309.36 g/mol

IUPAC-Name

1-[(2R,3R,5S)-5-(hydroxymethyl)-3-piperidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C15H23N3O4/c1-10-8-18(15(21)16-13(10)20)14-12(7-11(9-19)22-14)17-5-3-2-4-6-17/h8,11-12,14,19H,2-7,9H2,1H3,(H,16,20,21)/t11-,12+,14+/m0/s1

InChI-Schlüssel

SBGNXUUHJREGHA-OUCADQQQSA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCC3

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.